molecular formula C10H22 B094392 4-Ethyloctane CAS No. 15869-86-0

4-Ethyloctane

Cat. No.: B094392
CAS No.: 15869-86-0
M. Wt: 142.28 g/mol
InChI Key: NRJUFUBKIFIKFI-UHFFFAOYSA-N
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Description

4-Ethyloctane is an organic compound with the chemical formula C10H22. It is a colorless liquid at room temperature and is known for its flammable nature and pungent aroma . This compound is a medium volatile organic compound primarily used in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyloctane typically involves the alkylation of octane. One common method is the reaction of octane with iodoethane. This reaction requires a catalyst or high-temperature conditions, followed by appropriate separation and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using more efficient catalysts and optimized reaction conditions to maximize yield and purity. The industrial production also involves large-scale separation and purification techniques to ensure the compound meets the required standards for its applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Halogenation reactions, where hydrogen atoms in this compound are replaced by halogen atoms, can occur under specific conditions using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen under controlled conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Chlorine or bromine in the presence of light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

4-Ethyloctane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-ethyloctane primarily involves its ability to dissolve and disperse various compounds due to its solvent properties. It interacts with molecular targets by breaking intermolecular forces and facilitating the mixing of different substances. The pathways involved include solvation and dispersion interactions, which are crucial in its applications as a solvent and reagent.

Comparison with Similar Compounds

  • 2,4-Dimethyloctane
  • 2,5-Dimethyloctane
  • 3,5-Dimethyloctane
  • 3-Methylnonane
  • 3,3-Dimethyloctane
  • 3,6-Dimethyloctane
  • 2-Methylnonane
  • Cis-Decahydronaphthalene
  • 2,6-Dimethyloctane

Comparison: 4-Ethyloctane is unique due to its specific ethyl substitution at the fourth carbon atom, which influences its physical and chemical properties. Compared to its similar compounds, this compound has distinct boiling and melting points, solubility characteristics, and reactivity patterns. These differences make it suitable for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

4-ethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUFUBKIFIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871243
Record name 4-Ethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-86-0
Record name 4-Ethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15869-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 4-ethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyloctane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23698
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octane, 4-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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